4-hydroxy-2-Piperidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460054 | |
| Record name | 4-hydroxy-2-Piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476014-76-3 | |
| Record name | 4-hydroxy-2-Piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-piperidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Hydroxy 2 Piperidinone and Its Derivatives
De Novo Synthesis Approaches
The de novo synthesis of 4-hydroxy-2-piperidinone and its substituted analogues involves the construction of the heterocyclic ring from acyclic precursors. These methods are crucial for creating molecular diversity and for accessing specific stereoisomers. Key strategies include various cyclization reactions, multi-component reactions, and stereoselective approaches.
Cyclization Reactions in this compound Ring Formation
Ring-closing reactions are fundamental to the synthesis of the 2-piperidinone core. These strategies involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to construct the six-membered lactam ring.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a classic method for forming five- and six-membered rings. ucl.ac.uk While traditionally used for carbocycles, its principles are applied in the synthesis of piperidinone systems. For instance, 4-piperidones are frequently synthesized by adding a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The reaction has also been effectively used for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil
A related "pseudo-Dieckmann" condensation has been utilized in a novel one-pot cascade reaction to synthesize indoline-piperidinones. rsc.orgrsc.org This reaction proceeds through an Ugi four-component reaction followed by ring expansion and the pseudo-Dieckmann condensation, demonstrating the versatility of this cyclization strategy in complex molecule synthesis. rsc.orgrsc.org This base-catalyzed reaction on α-amino-substituted amides represents a significant advancement for creating fused piperidinone systems under mild conditions. rsc.org
Table 1: Examples of Dieckmann and Related Cyclization Conditions
| Reaction Type | Starting Materials | Base/Catalyst | Conditions | Product | Yield | Reference |
| Pseudo-Dieckmann Cascade | Ugi Adduct | DBU | Microwave, 80 °C, 10 min | Indoline-piperidinone | 73% | rsc.org |
| Piperidin-2,4-dione Synthesis | β-keto esters | Not specified | Not specified | 5- and 6-substituted piperidin-2,4-diones | Not specified | ucl.ac.uk |
The Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound, is a powerful tool for C-C bond formation and is widely used in piperidinone synthesis. researchgate.net A notable application is the Petrenko-Kritschenko piperidone synthesis, a multi-component reaction where an alkyl-1,3-acetonedicarboxylate, an aldehyde, and an amine condense in a double Mannich reaction to form 4-piperidones. dtic.milwikipedia.org
Modern variations include organocatalytic direct Mannich reactions that can be combined with a reductive cyclization step in a one-pot synthesis to yield highly functionalized piperidines with excellent enantioselectivity. rsc.org For example, the reaction of an N-PMP aldimine with aqueous glutaraldehyde (B144438) can proceed via a formal [4+2] cycloaddition involving a Mannich reaction-reductive cyclization sequence. rsc.org Furthermore, cascade reactions involving a Mannich step are effective; a Michael-Mannich-cyclization cascade of dicyano olefins, aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) leads to stereoselective formation of polysubstituted piperidin-2-ones. hse.ru A tandem process involving a Mannich reaction induced by persistent radical cation salts has also been developed to achieve the 4-piperidone (B1582916) skeleton. nih.gov
Beyond the named reactions, a variety of other intramolecular cyclization strategies are employed to synthesize the piperidinone ring. These methods often offer high levels of control over the resulting stereochemistry.
A highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones is achieved through a Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones. acs.orgnih.gov This process generates a metal enolate under mild conditions, which then undergoes intramolecular trapping to form the cyclic product with high diastereoselectivity. acs.org
Other notable intramolecular cyclizations include:
Aza-Prins Cyclization : This reaction has been employed as a key step to construct the piperidine (B6355638) core of various alkaloids, successfully producing 4-hydroxypiperidines. researchgate.net
Radical Cyclization : Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines, though it may compete with a 1,5-H-transfer process. mdpi.com
Reductive Cyclization : δ-Valerolactams (2-piperidinones) can be prepared by the reductive cyclization of precursors like γ-carboalkoxynitriles or δ-aminoamides. dtic.mil
N-Benzyloxy Carbamate Cyclization : The intramolecular cyclization of N-benzyloxy carbamates bearing carbon nucleophiles can yield 1-benzyloxy-2-piperidinone derivatives, which can subsequently be deprotected to the corresponding 1-hydroxy-2-piperidones. nih.gov
Multi-component Reactions for Polysubstituted 2-Piperidinones
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. hse.ru These reactions are advantageous due to their operational simplicity, reduction in synthetic steps, and lower solvent consumption. hse.ru
A novel four-component (five-molecular) diastereoselective synthesis of 2-piperidone-substituted pyridinium salts has been reported. exlibrisgroup.com This reaction involves a Knoevenagel–Michael–Mannich cascade of aromatic aldehydes, nitriles, pyridinium ylides, and ammonium acetate, yielding products with three or four stereogenic centers in good yields (55-85%). hse.ruexlibrisgroup.com The classic Petrenko-Kritschenko piperidone synthesis is another example of an MCR that builds the piperidone core. wikipedia.org Researchers have also developed catalyst-free, four-component reactions at room temperature to produce 3-spiropiperidines in high yields. scispace.com
Table 2: Overview of Multi-component Reactions for Piperidinone Synthesis
| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference |
| Knoevenagel–Michael–Mannich Cascade | Aromatic aldehydes (2 eq.), nitriles, pyridinium ylides, ammonium acetate | Reflux in ethanol | Four-component, diastereoselective, forms 3 or 4 stereocenters | exlibrisgroup.com |
| Petrenko-Kritschenko Synthesis | Alkyl-1,3-acetonedicarboxylate, benzaldehyde, amine | Not specified | Classic double Mannich reaction | wikipedia.org |
| Ugi, Ring Expansion, Pseudo-Dieckmann Cascade | Isocyanide, amine, carboxylic acid, aldehyde/ketone | DBU, Microwave | One-pot synthesis of indoline-piperidinones | rsc.orgrsc.org |
| Spiropiperidine Synthesis | β-ketoester, isoxazolone, NH4OAc, aromatic aldehyde | Catalyst-free, room temp. | Four-component synthesis of trifluoromethylated 3-spiropiperidines | scispace.com |
Stereoselective Synthesis of this compound Isomers
The presence of at least two stereocenters in this compound (at C4 and potentially others depending on substitution) makes stereoselective synthesis a critical area of research.
A powerful method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones is the copper(I)-catalyzed reductive aldol cyclization. acs.orgnih.gov When precursors containing existing stereocenters are used, such as those prepared from L-proline-catalyzed asymmetric Mannich reactions, the cyclization proceeds with high diastereoselectivity, enabling the enantioselective synthesis of highly functionalized piperidin-2-ones. acs.org
Key approaches to stereocontrol include:
Substrate-Controlled Diastereoselection : As seen in the Cu(I)-catalyzed cyclization, stereocenters present in the acyclic precursor direct the stereochemical outcome of the ring formation. acs.org For example, an acrylamide (B121943) with a methyl substituent α to the ketone cyclized to give an 8:1 mixture of diastereomers. acs.org
Asymmetric Catalysis : The use of chiral catalysts, such as proline in Mannich reactions, allows for the creation of enantiomerically enriched precursors for subsequent cyclization. rsc.orgacs.org
Stereoselective Reductions : The four stereoisomers of N-benzyl-4-hydroxy-6-phenyl-2-piperidinone have been synthesized via stereoselective reductions of N-sulfinyl δ-amino β-keto esters and a corresponding β-phenylpiperidine-2,4-dione. scilit.com
Aza-Prins Cyclization : This method can be employed for a highly diastereoselective synthesis of the piperidine core, leading to specific isomers of substituted 4-hydroxypiperidines. researchgate.net
Table 3: Examples of Stereoselective Syntheses
| Method | Precursor | Catalyst/Reagent | Stereoselectivity | Reference |
| Cu(I)-Catalyzed Reductive Aldol Cyclization | α,β-Unsaturated amides with ketones | Cu(I) complex | High diastereoselectivity (e.g., 8:1 dr) | acs.org |
| Organocatalytic Mannich/Reductive Cyclization | N-PMP aldimine, glutaraldehyde | Chiral proline-derived catalyst | Excellent enantioselectivity (up to >99% ee) | rsc.org |
| Stereoselective Reduction | N-sulfinyl δ-amino β-keto esters | Not specified | High stereoselectivity | scilit.com |
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries have been instrumental in guiding the stereochemical outcome of reactions to form the this compound core. For instance, the use of (S)-4-benzyloxazolidinone as a chiral auxiliary has enabled the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone. ntu.edu.sg This multi-step approach involves a diastereoselective aldol reaction as the key step to establish the desired stereochemistry. ntu.edu.sg
Catalytic asymmetric methods offer a more atom-economical approach. A notable example is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of oxygen-linked alkenyl isocyanates and alkynes. nih.gov This method provides access to polysubstituted piperidines with high enantioselectivity. nih.gov The resulting vinylogous amide products can be further manipulated to introduce the hydroxyl group at the C4 position. The choice of ligand, such as the electron-withdrawing phosphoramidite (B1245037) CKphos, has been shown to be critical for achieving high yields and enantiomeric excesses. nih.gov
Another approach involves the desymmetrization of prochiral precursors using enzymes. Lipases, for example, have been successfully employed in the desymmetrization of 1,3-diols, which are precursors to N-benzyl-5-methoxy-piperidone, affording the product with high enantiomeric excess. ntu.edu.sg
| Method | Chiral Source | Key Step | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | (S)-4-benzyloxazolidinone | Diastereoselective aldol reaction | (R)-N-benzyl-5-methylhydroxy-piperidone | 20% (6 steps) | High | ntu.edu.sg |
| Catalytic Asymmetric Cycloaddition | Rh(I)/CKphos | [2+2+2] Cycloaddition | Vinylogous amide precursor | 77% | 94% | nih.gov |
| Enzymatic Desymmetrization | Lipase (B570770) AK | Desymmetrization of 1,3-diols | (R)-monoacetate precursor | up to 93% | up to 92% | ntu.edu.sg |
Diastereoselective Approaches to this compound
Diastereoselective methods are widely used to synthesize substituted 4-hydroxy-2-piperidinones by controlling the relative stereochemistry of multiple chiral centers. A powerful strategy involves the copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. acs.orgnih.gov This method allows for the highly diastereoselective formation of 4-hydroxypiperidin-2-ones. acs.orgnih.gov By employing enantiomerically enriched acrylamides, which can be prepared through L-proline-catalyzed direct asymmetric Mannich reactions, this methodology can be extended to the enantioselective synthesis of more functionalized piperidin-2-ones. acs.org
The diastereoselectivity of these cyclizations is influenced by pre-existing stereocenters in the tether connecting the amide and ketone. For example, an acrylamide with a methyl substituent α to the ketone cyclizes to give a mixture of diastereomers with a significant preference for one isomer. acs.org The stereochemical outcome can be rationalized by invoking chelated chairlike transition states where substituents preferentially occupy pseudoequatorial positions. acs.org
Aza-Prins cyclization has also been employed as a key step for the diastereoselective construction of the piperidine core, leading to the synthesis of various 2-substituted and 2,4-disubstituted piperidine alkaloids. researchgate.net Furthermore, a continuous addition-deprotection-cyclization process involving a chiral aldimine and substituted acetophenones has been developed to access trans-5-hydroxy-6-substitutedethanone-2-piperidinones with high diastereoselectivity (dr > 99:1). sci-hub.st
Modification of Existing Piperidinone Scaffolds
The functionalization of pre-existing piperidinone rings is a versatile strategy for the synthesis of this compound derivatives. This approach allows for the introduction of various substituents at different positions of the ring, leading to a diverse range of compounds.
Introduction of the Hydroxyl Group at the 4-Position
The introduction of a hydroxyl group at the C4 position of a piperidinone ring is a key transformation. This is often achieved through the reduction of a 4-piperidone precursor. dtic.mil Reagents like sodium borohydride (B1222165) are commonly used for this purpose. thieme-connect.com For example, N-benzyl-4-hydroxy-piperidine can be synthesized from the corresponding 4-piperidone. researchgate.net The stereochemistry of the resulting hydroxyl group can be influenced by the reducing agent and the reaction conditions.
Functionalization of the Piperidinone Nitrogen (N-Alkylation, N-Arylation)
The nitrogen atom of the piperidinone ring is a common site for modification. N-alkylation and N-arylation reactions are used to introduce a wide variety of substituents, which can significantly impact the biological activity of the molecule.
N-alkylation can be achieved through various methods, including reductive amination. For instance, 4-piperidone can react with phenylacetaldehyde (B1677652) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. sciencemadness.org
N-arylation of 4-piperidone has been accomplished using Ullmann condensation with aryl halides. sciencemadness.org This reaction allows for the introduction of various aryl groups onto the piperidine nitrogen.
Derivatization at Other Ring Positions (e.g., C3, C5, C6)
In addition to the C4 and N1 positions, other positions on the piperidinone ring (C3, C5, and C6) can be functionalized to create a diverse array of derivatives.
A copper(I)-catalyzed reductive aldol cyclization has been used to prepare C5- and C6-substituted 4-hydroxypiperidin-2-ones. acs.org This method allows for the introduction of substituents at these positions with good diastereoselectivity. acs.org For instance, acrylamides with substituents in the tether linking the amide and ketone can be cyclized to yield piperidinones with corresponding substitutions at C5 and C6. acs.org
Furthermore, a tandem dual C-H oxidation of N-benzyl-4-hydroxy-piperidine using a TEMPO oxoammonium cation has been reported for the synthesis of trans-3-alkoxyamino-4-oxy-2-piperidones. researchgate.net This method allows for the introduction of an alkoxyamino group at the C3 position. researchgate.net
Novel Synthetic Reagents and Catalytic Systems
The development of novel reagents and catalytic systems continues to advance the synthesis of this compound and its derivatives.
Recent research has highlighted the use of copper(I) catalysts in combination with ligands like DPPF for reductive aldol cyclizations, enabling the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. acs.org The use of L-proline as a catalyst for asymmetric Mannich reactions to prepare chiral precursors for these cyclizations is also a significant development. acs.org
Transition-metal-free dual C-H oxidation mediated by the TEMPO oxoammonium cation represents a novel approach for the functionalization of piperidine rings. researchgate.net This system allows for the selective introduction of functional groups at the C3 and C4 positions of the piperidinone core. researchgate.net
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase B (CAL-B), is emerging as a powerful tool for the kinetic resolution of racemic piperidinone derivatives, providing access to enantioenriched compounds. researchgate.net
Silyl (B83357) Reagents in Unsaturated Piperidone Synthesis
The application of silyl reagents represents a significant strategy in the synthesis of unsaturated piperidine derivatives, starting from piperidone precursors. A key transformation in this context is the Shapiro reaction, which can be used to convert piperidones into unsaturated silyl piperidine reagents. google.com For instance, 1-benzyl-4-piperidone can be efficiently converted into a benzyldimethylsilyl reagent through the Shapiro reaction. google.com This silyl-functionalized intermediate is particularly valuable as it readily participates in subsequent carbon-carbon bond-forming reactions. google.com
A notable application of these silyl intermediates is in palladium-catalyzed cross-coupling reactions. google.com The alkenylsilane moiety can be coupled with a range of organohalides, such as aryl iodides and bromides, to produce 3,4-unsaturated 4-arylpiperidines. acs.orgnih.gov This method is advantageous due to its often mild reaction conditions, with many couplings proceeding efficiently at ambient temperature. acs.orgnih.gov The use of tris(trimethylsilyl)silane (B43935) has also been reported to enhance diastereoselectivity in the radical cyclization of certain acyclic precursors to yield 2,4-disubstituted piperidines. researchgate.net
Research has demonstrated that silyl-substituted organolithium intermediates can be used in highly diastereoselective additions to chiral sulfinimines, leading to the formation of silyl-substituted piperidines. acs.org For example, the reaction of an organolithium derivative with a specific chiral sulfinimine yielded a piperidine product in 69% yield with a diastereomeric ratio of 94:6. acs.org
Table 1: Diastereoselective Synthesis of Silyl-Substituted Piperidine
| Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the preparation of piperidone derivatives. researchgate.net These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. researchgate.netacs.org
One prominent application is the synthesis of 4-arylpiperidines from protected 4-piperidones. researchgate.net This can be achieved by coupling a 3,4-unsaturated piperidine reagent, often derived via a Shapiro reaction, with aryl halides. google.comacs.org For example, 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) undergoes efficient palladium-catalyzed cross-coupling with various aryl iodides and bromides. acs.orgnih.gov Enol phosphates derived from 4-piperidone can also be coupled with arylboronic acids (Suzuki coupling) to furnish 4-aryl tetrahydropyridines. researchgate.net
Furthermore, palladium catalysis is employed in the direct C-3 alkenylation of N-substituted-4-hydroxy-2-pyridones with unactivated alkenes. rsc.org This reaction, typically using palladium acetate, can lead to either functionalized furo[3,2-c]-pyridones-2 or 3-alkenyl-4-hydroxy-2-pyridones, depending on the alkene used. rsc.org Palladium catalysts are also crucial for intramolecular cyclization reactions, such as the 6-endo cyclization of dienamides to produce chiral 2-piperidinone compounds. acs.org The enantioselective decarboxylative allylic alkylation of piperidinone-derived substrates, catalyzed by palladium complexes, provides access to 3,3-disubstituted piperidinones with high enantiomeric excess. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Piperidone Derivatives
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Alkenylsilane Cross-Coupling | 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, Aryl halides | Palladium catalyst | 3,4-Unsaturated 4-arylpiperidines | acs.org |
| Suzuki Coupling | 4-Piperidone-derived enol phosphate, Arylboronic acids | Palladium catalyst | 4-Aryl tetrahydropyridines | researchgate.net |
| Direct Alkenylation | N-substituted-4-hydroxy-2-pyridone, Alkene | Palladium acetate | 3-Alkenyl-4-hydroxy-2-pyridones | rsc.org |
| Asymmetric 6-Endo Cyclization | Dienamides | Palladium catalyst | Chiral 2-piperidinones | acs.org |
Application of Ultrasound in Piperidone Synthesis
The use of ultrasound irradiation has emerged as a green and efficient technique in organic synthesis, offering advantages such as significantly reduced reaction times, improved yields, and simpler workup procedures. nih.gov This methodology has been successfully applied to the synthesis of various piperidine and pyridinone derivatives. nih.govmdpi.com
One example is the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives. nih.gov The reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303), catalyzed by piperidine, proceeds efficiently under ultrasound irradiation at room temperature, with reaction times as short as 30-40 minutes and excellent yields. nih.gov Similarly, the synthesis of piperidinyl-quinoline acylhydrazones is greatly accelerated by ultrasound; conventional heating requires 15-45 minutes, whereas the ultrasonic-assisted approach is complete in just 4-6 minutes with slightly improved yields. mdpi.com
Ultrasound has also been employed in the synthesis of bis-spiro piperidine derivatives using a nano γ-alumina supported Sb(V) catalyst. rsc.org Optimization studies showed that an ultrasound power of 125 W provided excellent yields in just 2.5 minutes. rsc.org These examples demonstrate the potential of sonochemistry to enhance the efficiency and sustainability of synthetic routes to piperidone-containing structures. nih.gov
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidinyl-quinoline N-acylhydrazones | Conventional (Reflux) | 15–45 min | Good | mdpi.com |
| Piperidinyl-quinoline N-acylhydrazones | Ultrasound-Assisted | 4–6 min | Excellent (Slightly improved) | mdpi.com |
| Pyridin-2(1H)-one derivatives | Conventional | Long reaction times | Unsatisfactory | nih.gov |
| Pyridin-2(1H)-one derivatives | Ultrasound-Assisted | 30–40 min | Excellent (up to 93%) | nih.gov |
| Dihydroquinolines | Conventional (in water) | 4 h | 80% | nih.gov |
Role of Transition Metal Complexes in Cyclization
Transition metal-catalyzed cyclization reactions are powerful tools for the construction of heterocyclic rings like piperidinone. acs.orgmdpi.com Various metals, including copper, gold, and iron, have been utilized to mediate these transformations, often with high levels of diastereoselectivity. acs.orgmdpi.com
A notable example is the copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones to afford 4-hydroxypiperidin-2-ones. acs.org This process involves the hydrometalation of the unsaturated amide to generate a copper enolate, which then undergoes intramolecular trapping by the ketone to form the cyclic product. acs.org Using a catalyst system of Cu(OAc)₂·H₂O and 1,1'-bis(diphenylphosphino)ferrocene (DPPF), a range of substrates can be cyclized effectively. acs.org The reaction demonstrates high diastereoselectivity, particularly when the tether connecting the amide and ketone contains pre-existing stereocenters. acs.org
Other transition metals have also been explored. Gold(I) complexes, for instance, catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Iron complexes can catalyze the reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) promotes imine formation, cyclization, and reduction of the piperidinone intermediate. mdpi.com Furthermore, N-sulfonyliminium ion triggered cyclizations, or Pictet-Spengler reactions, can be catalyzed by various metal triflates such as those of scandium(III) and copper(II) to form N-sulfonyl piperidines. usm.edu These metal-catalyzed cyclization strategies provide versatile and stereocontrolled entry points to the piperidine and piperidinone cores. nih.gov
Table 4: Metal-Catalyzed Cyclization for Piperidinone Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Reductive Aldol Cyclization | Cu(OAc)₂·H₂O, DPPF | α,β-Unsaturated amides with ketones | 4-Hydroxypiperidin-2-ones | Highly diastereoselective | acs.org |
| Pictet-Spengler Cyclization | Sc(OTf)₃ or Cu(OTf)₂ | N-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanal | N-sulfonyl piperidine | Activation of sulfonamide for condensation | usm.edu |
| Reductive Amination | Iron complex, Phenylsilane | ϖ-Amino fatty acids | Piperidines | Phenylsilane acts as a multifunctional reagent | mdpi.com |
Isolation and Biosynthesis of 4 Hydroxy 2 Piperidinone in Natural Systems
Natural Occurrence of 4-hydroxy-2-Piperidinone and its Analogs
The 2-piperidinone ring system is present in alkaloids across different domains of life, from plants to marine invertebrates. While the direct isolation of this compound is not widely documented, numerous structural analogs have been identified, suggesting its potential presence as an intermediate or a minor constituent in various organisms.
The genus Piper, particularly Black Pepper (Piper nigrum), is renowned for producing a class of pungent alkaloids known as piperamides, with piperine (B192125) being the most famous example. uomustansiriyah.edu.iq These compounds characteristically feature a piperidine (B6355638) ring. While extensive research has focused on the isolation and characterization of various piperamides from P. nigrum, the specific isolation of this compound from this source is not prominently reported in scientific literature. uomustansiriyah.edu.iq The biosynthesis of piperine involves the coupling of a piperidine ring, derived from L-lysine, with piperoyl-coenzyme A. scielo.brresearchgate.net The presence of a robust biosynthetic machinery for creating the piperidine moiety in Piper species suggests that various substituted piperidinones could potentially be formed as intermediates or derivatives within these plants.
Marine invertebrates, particularly sponges, are a prolific source of structurally novel and biologically active secondary metabolites. researchgate.net The marine environment fosters the evolution of unique chemical defenses, leading to a vast diversity of natural products. Within this context, piperidone alkaloids have been isolated from marine organisms. For instance, a novel piperidone alkaloid, dysidone A, was successfully isolated from the marine sponge Dysidea sp. The discovery of such compounds underscores that marine sponges are a key source for identifying new piperidinone derivatives. researchgate.net The unique chemical structures found in marine life suggest that these organisms are a promising area for the discovery of new analogs of this compound.
While the natural production of this compound by the yeast Saccharomyces cerevisiae is not documented, this microorganism is a powerful tool for synthetic biology and the heterologous production of natural products. escholarship.orgnih.gov Researchers have successfully engineered S. cerevisiae to produce a wide array of plant-derived secondary metabolites, including complex alkaloids and flavonoids, by introducing the necessary biosynthetic genes. escholarship.orgnih.gov
In other biological systems, related piperidinone compounds have been detected. For example, 2-piperidone (B129406) and its hydroxylated metabolite, 6-hydroxy-2-piperidone, have been identified in mice. nih.gov The formation of 6-hydroxy-2-piperidone is catalyzed by the cytochrome P450 enzyme CYP2E1, highlighting that enzymatic pathways for the hydroxylation of the piperidinone ring exist in mammals. nih.gov This metabolic capability in other organisms provides a basis for exploring similar enzymatic transformations in microorganisms.
Elucidation of Biosynthetic Pathways
The biosynthesis of the piperidinone core and its derivatives involves fundamental metabolic building blocks and specific enzymatic transformations. Understanding these pathways is key to harnessing them for biotechnological applications.
Although not a piperidinone, the 4-hydroxy-2-pyrone ring is a structurally related motif whose biosynthesis is well-characterized. These compounds are polyketides, assembled by enzymes known as polyketide synthases (PKSs). uomustansiriyah.edu.iq The biosynthesis typically involves a starter unit, such as acetyl-CoA, and several extender units like malonyl-CoA. uomustansiriyah.edu.iq Type III PKSs catalyze a series of Claisen condensation reactions to elongate the polyketide chain, which then undergoes an intramolecular cyclization and aromatization to form the final 4-hydroxy-2-pyrone structure. This biosynthetic logic, which builds a heterocyclic ring from simple acyl-CoA precursors, serves as a model for the potential formation of other heterocyclic compounds.
The biosynthesis of the piperidine ring in alkaloids is primarily derived from the amino acid L-lysine. scielo.brresearchgate.net The pathway involves several key enzymatic steps. L-lysine is first decarboxylated to form cadaverine (B124047). researchgate.net Subsequently, cadaverine undergoes oxidative deamination, catalyzed by an amine oxidase, to yield 5-aminopentanal (B1222117), which spontaneously cyclizes to form the imine Δ1-piperideine. researchgate.netmdpi.com
Recent research has also identified a more direct enzymatic route in some plants. A Δ1-piperideine synthase (PS), a PLP-dependent enzyme, can directly convert lysine (B10760008) into Δ1-piperideine through oxidative deamination without a free cadaverine intermediate. biorxiv.orgresearchgate.net This cyclic imine is a crucial branch-point intermediate. researchgate.net It can be reduced to form the piperidine ring found in alkaloids like piperine, or it can be further oxidized and modified by other enzymes, such as cytochrome P450s or dehydrogenases, to generate a variety of piperidinone structures, including hydroxylated analogs like this compound.
Precursors and Intermediates in Natural Product Biosynthesis
The biosynthesis of this compound in natural systems involves a series of enzymatic transformations of primary metabolites. Key precursors that have been identified or proposed in the formation of the piperidinone scaffold include the amino acid L-glutamic acid (commonly referred to as S-glutamic acid) and the diamine cadaverine. These molecules provide the necessary carbon and nitrogen atoms for the heterocyclic ring system.
The biosynthetic pathways leading to piperidine alkaloids are complex and can vary between organisms. However, a central intermediate in the formation of the piperidine ring is Δ¹-piperideine researchgate.net. The formation of this intermediate from precursors like cadaverine is a well-established step in the biosynthesis of many piperidine-containing natural products researchgate.netnih.gov.
Cadaverine as a Precursor:
Cadaverine, which is formed by the decarboxylation of the amino acid lysine, is a known precursor to the 2-piperidone ring system nih.gov. The transformation of cadaverine into the piperidine nucleus has been a subject of study in the biosynthesis of various alkaloids researchgate.netnih.gov. The initial step in this pathway is the oxidative deamination of cadaverine, catalyzed by a diamine oxidase, to produce 5-aminopentanal. This aminoaldehyde then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Subsequent oxidation of Δ¹-piperideine can lead to the formation of 2-piperidone nih.gov. While the direct biosynthetic route to this compound from cadaverine is not fully elucidated, it is hypothesized that 2-piperidone may undergo a subsequent hydroxylation step to yield the final product. The existence of various hydroxylated isomers of 2-piperidone, including 3-hydroxy-2-piperidone, 4-hydroxy-2-piperidone, and 5-hydroxy-2-piperidone, has been documented in metabolic studies, suggesting that enzymatic hydroxylation of the piperidinone ring is a feasible biochemical transformation nih.gov.
S-Glutamic Acid as a Putative Precursor:
S-glutamic acid (L-glutamic acid) is another potential precursor for the this compound backbone. While the direct biosynthetic pathway from glutamic acid to this specific compound in natural systems is not as extensively documented as the pathway from cadaverine, its five-carbon skeleton makes it a plausible starting material. In synthetic organic chemistry, L-glutamic acid has been utilized as a chiral starting material for the synthesis of various complex molecules, including benzoquinolizidinone systems, which feature a related piperidinone core structure researchgate.netmdpi.com. This demonstrates the chemical feasibility of transforming glutamic acid into a piperidinone-containing scaffold. The proposed biosynthetic logic would involve cyclization and subsequent modifications of the glutamic acid molecule to form the this compound structure. Further research, including isotopic labeling studies, is necessary to definitively establish the role of S-glutamic acid as a direct precursor in the natural biosynthesis of this compound.
The table below summarizes the key precursors and intermediates in the proposed biosynthetic pathways leading to this compound.
| Precursor/Intermediate | Role in Biosynthesis |
| S-Glutamic Acid | Putative primary precursor providing the five-carbon backbone and nitrogen atom for the piperidinone ring. |
| Lysine | Primary amino acid precursor that is decarboxylated to form cadaverine. |
| Cadaverine | A key diamine precursor that undergoes oxidative deamination and cyclization to form the piperidine ring researchgate.netnih.govnih.gov. |
| 5-Aminopentanal | An intermediate formed from the oxidative deamination of cadaverine, which spontaneously cyclizes. |
| Δ¹-Piperideine | A central cyclic imine intermediate formed from the cyclization of 5-aminopentanal researchgate.net. |
| 2-Piperidone | An intermediate formed from the oxidation of Δ¹-piperideine, which may be subsequently hydroxylated nih.gov. |
Computational Chemistry and Theoretical Studies of 4 Hydroxy 2 Piperidinone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. scirp.org It has been successfully applied to various heterocyclic compounds, including piperidone derivatives, to determine optimized geometries, vibrational frequencies, and other molecular properties. mdpi.comorientjchem.orgrsc.org DFT calculations for 4-hydroxy-2-piperidinone would focus on mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT studies that describe a molecule's chemical behavior include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com These descriptors help in quantifying the reactivity of the molecule. For instance, the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen atom in the piperidinone ring, would be expected to be regions of high electron density, indicating their role in the molecule's reactivity. mdpi.com The calculations can also predict the molecule's stable structure and are used to simulate spectroscopic data like FT-IR and Raman frequencies, which can then be compared with experimental results for validation. mdpi.comorientjchem.org
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are spread across the entire molecule. utexas.edu Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small energy gap implies that the molecule is highly polarizable and has high chemical reactivity, indicating that it can be easily excited. scirp.orgnih.gov Conversely, a large gap suggests high stability and lower reactivity. researchgate.net For this compound, analysis of the FMOs would reveal the distribution of electron density and identify the orbitals involved in potential chemical reactions and charge transfer interactions within the molecule. scirp.org
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness | η | Measures resistance to charge transfer. scirp.org |
| Chemical Softness | S | Reciprocal of hardness, indicates higher reactivity. mdpi.com |
| Electronegativity | χ | Describes the power of an atom to attract electrons. mdpi.com |
| Electrophilicity Index | ω | Measures the energy stabilization when a system acquires additional electronic charge. mdpi.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their function and interactions.
The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. orientjchem.org For this compound, computational conformational analysis would be employed to determine the preferred three-dimensional arrangement. A key aspect of this analysis is to establish the orientation of the hydroxyl group at the C4 position, which can be either axial or equatorial.
By calculating the relative energies of these different conformers, the most stable, lowest-energy conformation can be identified. westernsydney.edu.au These studies also provide stereochemical insights, helping to understand the spatial arrangement of atoms and functional groups. rsc.org This information is vital as the specific conformation and stereochemistry of a molecule often dictate its biological activity and interaction with other molecules.
Noncovalent interactions, although weaker than covalent bonds, play a critical role in determining the structure, stability, and function of molecular systems. In this compound, the hydroxyl (-OH) and amide (-NH-C=O) groups are primary sites for hydrogen bonding, both intramolecularly and intermolecularly.
Computational methods can be used to explore and quantify these interactions. nih.gov Techniques such as Hirshfeld surface analysis can visualize and analyze intermolecular contacts in crystal structures. nih.gov Understanding the noncovalent interactions is essential for predicting how this compound molecules might self-assemble or interact with biological targets. These interactions are fundamental to processes like crystal packing and molecular recognition. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) analysis is a central theme in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational methods have become indispensable for conducting SAR studies, allowing for the systematic analysis of large datasets and the prediction of activities for new compounds. uni-bonn.de
In the context of this compound, computational SAR studies would involve creating a virtual library of derivatives by modifying specific parts of the molecule, such as adding substituents to the ring. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogs and correlating them with a known biological activity, predictive models can be built. uni-bonn.de These models help to formulate intuitive SAR rules that can guide the design of new compounds with enhanced potency or selectivity, thereby accelerating the drug discovery process. uni-bonn.denih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.
While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous piperidone structures provides significant insights. A comparative QSAR investigation was conducted on a series of 3,5-bis(arylidene)-4-piperidone derivatives, which are known for their cytotoxic effects against various cancer cell lines. nih.gov This study utilized different chemometric tools to develop predictive models for their cytotoxic activity.
The researchers found that models developed using the Genetic Algorithm-Partial Least Squares (GA-PLS) method were superior to those from Multiple Linear Regression (MLR). The GA-PLS models demonstrated good predictive ability, with predicted R-squared (R²pred) values ranging from 0.80 to 0.94 for different cell lines. nih.gov Key molecular descriptors identified as being important for the cytotoxic properties of these compounds included molecular density, topological indices (like the Xu index, X2A), and geometrical indices. nih.gov
For instance, a three-parametric QSAR equation for the Molt/C8 cell line showed high statistical quality (R² = 0.81, Q² = 0.72). nih.gov This model highlighted the significant effects of quantum-chemical parameters like the Highest Occupied Molecular Orbital (HOMO) energy and the dipole moment, along with the spatial parameter of molecular density, on the cytotoxic activity of the compounds. nih.gov
Table 1: Statistical Parameters of QSAR Models for 3,5-bis(arylidene)-4-piperidone Derivatives
| Cell Line | Method | R² | Q² | R²pred | Key Descriptors |
|---|---|---|---|---|---|
| L1210 | MLR | 0.70 | 0.50 | 0.69 | Heat of formation, Molecular density, Narumi harmonic topological index |
| CEM | MLR | - | - | - | - |
| Molt/C8 | MLR | 0.81 | 0.72 | 0.64 | HOMO, Dipole moment X, Molecular density |
| L1210 | GA-PLS | - | - | 0.94 | Molecular density, Topological indices |
| CEM | GA-PLS | - | - | - | - |
Data sourced from a comparative QSAR investigation on 3,5-bis(arylidene)-4-piperidone derivatives. nih.gov
Ligand-Target Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
In the context of hydroxy-substituted piperidones, docking studies have been instrumental in elucidating their potential mechanisms of action. For example, novel hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Molecular docking simulations of one of the most potent compounds, a 3,4,5-trihydroxyphenyl-substituted derivative, showed that it could reasonably bind to the active site of the anti-apoptotic protein Bcl-2. nih.gov The binding was characterized by the formation of strong intermolecular hydrogen bonds and significant hydrophobic interactions. nih.gov This computational insight provided a plausible explanation for the observed biological activity, where the compound was found to promote cell apoptosis by up-regulating the pro-apoptotic Bax protein and down-regulating the Bcl-2 protein. nih.gov
Another study focused on new piperidine-hydrazone derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Molecular docking was employed to understand the inhibitory mechanism of the most active compound. The docking analysis revealed that this compound bound more efficiently to BChE than to AChE due to its specific orientation and the formation of different types of interactions within the enzyme's active site.
These examples, while not directly involving this compound, underscore the utility of docking simulations in understanding the structure-activity relationships of the broader class of hydroxy-piperidinone derivatives. The insights gained from such studies are crucial for the rational design of new analogs with improved potency and selectivity for their respective biological targets.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-bis(arylidene)-4-piperidone |
| 3,4,5-trihydroxyphenyl-substituted Schiff-base 4-piperidone |
Analytical and Spectroscopic Characterization in Research of 4 Hydroxy 2 Piperidinone
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for the purification of 4-hydroxy-2-piperidinone from reaction mixtures and for the verification of its purity. The choice of technique depends on the scale of the separation and the required level of resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of this compound. Reversed-phase HPLC, often utilizing a C18 column, is a common approach for analyzing polar compounds like piperidone analogues. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
In a study involving the analysis of hydroxylated 2-piperidone (B129406) isomers, a specific retention time for this compound was reported, distinguishing it from its structural isomers. nih.gov This highlights the capability of HPLC to resolve closely related compounds. The method's parameters, including the mobile phase composition (e.g., a gradient of water and acetonitrile), flow rate, and detector wavelength, are optimized to achieve baseline separation and accurate quantification. wiley-vch.de
| Parameter | Reported Value/Condition | Source |
| Compound | This compound | nih.gov |
| Retention Time | 0.61 min | nih.gov |
| Isomers Separated | 3-hydroxy-2-piperidone, 5-hydroxy-2-piperidone | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, which has limited volatility, derivatization may be required to increase its thermal stability and volatility for GC analysis. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time data and a mass spectrum for each component. researchgate.net This dual information allows for high confidence in compound identification by comparing the obtained mass spectra with spectral libraries. Research in metabolomics has utilized GC-MS to analyze urine samples and differentiate between various metabolites, including isomers of hydroxylated 2-piperidone. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a sample. mdpi.com For this compound, TLC is typically performed on silica (B1680970) gel plates. analyticaltoxicology.com The separation is achieved by developing the plate in a sealed chamber with an appropriate solvent system (mobile phase). The choice of eluent, often a mixture of a more polar and a less polar solvent, is crucial for achieving good separation.
After development, the separated spots are visualized. Since this compound may not be visible under UV light unless it has a UV-active protecting group, chemical staining agents are often used. illinois.edu Common visualization agents that can react with the hydroxyl or amide functional groups include potassium permanganate (B83412) or phosphomolybdic acid stains. illinois.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.
Column Chromatography
Column chromatography is a preparative technique used for the purification of chemical compounds from a mixture on a larger scale than TLC. orgsyn.orgnih.gov In the synthesis of this compound, column chromatography is a key step for its isolation from the crude reaction mixture. chemicalbook.com The stationary phase is typically silica gel, packed into a glass column. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column.
A documented purification of 4-hydroxy-2-piperidone involved the use of silica gel column chromatography with an eluent system of dichloromethane (B109758) and methanol (B129727) (in a 5:1 ratio). chemicalbook.com The components of the mixture move down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for the collection of pure fractions of the desired compound.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. slideshare.netethernet.edu.etresearchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. The compound, with a molecular formula of C₅H₉NO₂, has an exact mass of approximately 115.0633 Da. In typical analyses using soft ionization techniques like electrospray ionization (ESI), the compound is readily observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 116.07.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While detailed experimental fragmentation spectra for this compound are not extensively published, the fragmentation pattern can be predicted based on its functional groups—a secondary alcohol, a lactam (cyclic amide), and a secondary amine within the ring. Common fragmentation pathways for the [M+H]⁺ ion would likely involve initial neutral losses characteristic of its structure.
Key predicted fragmentation patterns include:
Loss of Water (H₂O): The hydroxyl group at the C4 position can be easily eliminated as a neutral water molecule (18 Da), leading to a significant fragment ion at m/z ~98. This is a very common pathway for protonated alcohols.
Loss of Carbon Monoxide (CO): The lactam ring can undergo fragmentation involving the loss of a neutral carbon monoxide molecule (28 Da), resulting in a fragment ion at m/z ~88.
Ring Opening and Subsequent Fragmentations: The piperidinone ring can open, followed by various cleavages to produce smaller charged fragments.
These fragmentation pathways are crucial for the structural confirmation of this compound and for distinguishing it from its isomers, such as 3-hydroxy-2-piperidinone or 5-hydroxy-2-piperidinone, in complex mixtures.
| m/z (Predicted) | Ion Formula | Designation | Proposed Fragmentation Pathway |
|---|---|---|---|
| 116.07 | [C₅H₁₀NO₂]⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 98.06 | [C₅H₈NO]⁺ | [M+H - H₂O]⁺ | Neutral loss of water from the C4-hydroxyl group |
| 88.05 | [C₄H₈NO]⁺ | [M+H - CO]⁺ | Neutral loss of carbon monoxide from the lactam ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key structural features. Although a definitive spectrum for the isolated compound is not widely published, data from closely related piperidinone derivatives allow for an accurate prediction of its characteristic peaks. jst.go.jp
The key functional groups and their expected IR absorption bands are:
O-H and N-H Stretching: The presence of both a hydroxyl group and a secondary amide (lactam) results in strong, broad absorption bands in the region of 3200-3500 cm⁻¹. The O-H stretch from the alcohol and the N-H stretch from the lactam often overlap in this region. In a derivative, a peak at 3290 cm⁻¹ has been observed, consistent with this expectation. jst.go.jp In another related compound, an N-H amide stretch was seen at 3445 cm⁻¹. researchgate.net
C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the methylene (B1212753) (CH₂) groups of the ring typically appear just below 3000 cm⁻¹.
C=O Stretching (Amide I Band): The carbonyl group of the six-membered lactam ring gives rise to a very strong and characteristic absorption band. For cyclic amides of this size, this "Amide I" band is typically observed in the range of 1630-1680 cm⁻¹. IR data for a substituted 4-hydroxypiperidinone derivative shows a characteristic peak at 1670 cm⁻¹, which is indicative of the lactam carbonyl group. jst.go.jp
C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol group is expected to produce a band in the 1050-1150 cm⁻¹ region of the spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | ~3200-3500 | Strong, Broad |
| N-H Stretch | Lactam (Amide) | ~3200-3400 | Strong, Broad (overlaps with O-H) |
| C=O Stretch (Amide I) | Lactam (Amide) | ~1630-1680 | Very Strong |
| C-O Stretch | Secondary Alcohol | ~1050-1150 | Medium to Strong |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores. The primary chromophore in the this compound molecule is the amide functional group within the lactam ring.
Saturated amides, such as the lactam in this compound, are known to exhibit a weak absorption band in the ultraviolet region corresponding to an n → π* (n to pi star) electronic transition. This transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital of the carbonyl group. For simple, unconjugated lactams, this absorption maximum (λmax) is typically found in the range of 210-230 nm. The hydroxyl group at the C4 position is an auxochrome, which is a group that does not absorb significantly on its own but can influence the absorption of a chromophore. However, as it is not in conjugation with the amide chromophore, its effect on the λmax is expected to be minimal. Therefore, the UV-Vis spectrum of this compound is predicted to show a single weak absorption band in the far-UV region.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of the parent this compound has not been detailed in the reviewed literature, numerous studies on substituted piperidinone derivatives provide significant insight into the expected solid-state conformation.
A consistent finding across various crystallographic studies of related compounds is that the six-membered piperidinone ring adopts a chair conformation . researchgate.net This conformation is the most stable arrangement for six-membered rings, as it minimizes both angular strain and torsional strain by staggering the atoms on adjacent carbons. In this chair form, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The preferred orientation is typically the one that minimizes steric hindrance.
Furthermore, X-ray crystallography is an indispensable tool for unambiguously determining the relative and absolute stereochemistry of chiral centers within piperidinone scaffolds, a critical aspect in the synthesis of complex pharmaceutical intermediates. google.comgoogleapis.com The analysis also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the crystal packing arrangement. For example, analysis of a thiosemicarbazone derivative of piperidin-4-one revealed a network of N–H⋯S and N–H⋯N hydrogen bonds that stabilize the crystal lattice. researchgate.net
An illustrative example of crystallographic data for a related compound, 3-Methyl-2,6-bis(4-chlorophenyl) piperidin-4-one thiosemicarbazone, is provided below. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.053 |
| b (Å) | 11.431 |
| c (Å) | 14.695 |
| β (°) | 95.82 |
| Volume (ų) | 2014 |
| Z (Molecules per unit cell) | 4 |
Future Directions and Emerging Research Areas
Exploration of New Derivatization Strategies for Enhanced Bioactivity
The core structure of 4-hydroxy-2-piperidinone is a versatile template for creating diverse chemical libraries. Future research will heavily focus on novel derivatization strategies to enhance its biological activity, selectivity, and drug-like properties. Key approaches will involve targeted modifications at the hydroxyl group, the nitrogen atom of the lactam, and the carbon backbone.
N-Substitution: Introducing a variety of substituents on the nitrogen atom can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets. Strategies may include N-acylation, N-alkylation, and the introduction of arylsulfonyl groups. rsc.org For instance, the synthesis of N-aroyl-3,5-bis(benzylidene)-4-piperidones has been shown to yield compounds with antimycobacterial properties, suggesting that similar modifications to the this compound core could unlock new therapeutic applications. rsc.org
Hydroxyl Group Modification: The hydroxyl group at the C4 position is a prime site for derivatization. Esterification or etherification can alter the molecule's pharmacokinetic profile. Furthermore, converting the hydroxyl group to other functionalities could lead to novel structure-activity relationships (SAR).
Backbone Functionalization: Introducing substituents at other positions on the piperidinone ring can create chiral centers and influence the compound's three-dimensional conformation, which is crucial for specific receptor binding. Techniques like acid-catalyzed condensation with various aldehydes can be employed to add functional groups to the ring structure. diva-portal.orgresearchgate.net
These derivatization strategies will be essential for building a comprehensive SAR profile, guiding the optimization of lead compounds with improved potency and reduced off-target effects.
| Derivatization Site | Potential Strategy | Desired Outcome | Example from Related Compounds |
| Nitrogen Atom (N1) | N-Acylation / N-Alkylation | Modulate lipophilicity, target engagement | Synthesis of N-acryloyl-3,5-bis(ylidene)-4-piperidones for cytotoxic activity. diva-portal.org |
| Hydroxyl Group (C4) | Esterification / Etherification | Improve pharmacokinetic properties, alter binding | Modification of hydroxyl groups in other heterocycles to enhance bioactivity. |
| Ring Backbone (e.g., C3, C5) | Aldehyde Condensation | Create new chiral centers, influence conformation | Acid-catalyzed condensation to produce 3,5-bis(arylidene)-4-piperidones. researchgate.net |
Advanced Computational Studies for Drug Design and Mechanism Elucidation
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound and its analogs, these methods can provide profound insights into their mechanism of action and guide the rational design of more potent derivatives.
Molecular Docking: Docking simulations will be employed to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. japer.innih.gov By analyzing the interactions, including hydrogen bonds and hydrophobic contacts, researchers can prioritize the synthesis of compounds with the highest predicted affinity. japer.in For example, docking studies on piperidone-based compounds have helped to elucidate their binding to proteins like the Bcl-2 protein, a key regulator of apoptosis. nih.gov
Quantum Mechanics (QM) and Molecular Dynamics (MD): QM studies can help understand the electronic properties and reactivity of the molecules. mdpi.com MD simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing a more accurate picture of the binding stability and the conformational changes involved. nih.govrsc.org These computational approaches are crucial for deciphering the precise mechanism of action at an atomic level. rsc.org
Pharmacophore Modeling: By identifying the common structural features required for the biological activity of a series of analogs, pharmacophore models can be developed. These models serve as templates for virtual screening of large compound databases to identify new molecules with the potential for similar activity.
These computational strategies will streamline the drug design process, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov
Clinical Translation Potential of this compound Analogs
While still in the early stages of research, analogs of this compound hold significant potential for clinical translation across various therapeutic areas. The journey from a promising lead compound to a clinical candidate involves rigorous preclinical evaluation.
Future research will need to focus on:
In Vivo Efficacy Studies: Promising derivatives must be tested in relevant animal models of disease to validate their therapeutic effects. For instance, analogs showing anticancer activity in cell cultures would be evaluated in xenograft models to assess their ability to suppress tumor growth in a living organism. nih.gov
Pharmacokinetics and ADMET Profiling: A crucial step is to determine the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. Poor bioavailability or rapid metabolism can limit the clinical utility of an otherwise potent molecule. nih.gov
The diverse biological activities reported for related piperidinone structures, including anticancer and anti-inflammatory effects, suggest that optimized this compound analogs could be developed for a range of human diseases. nih.govnih.gov
Sustainable Synthesis and Green Chemistry Approaches for Production
As pharmaceutical development progresses, there is an increasing emphasis on environmentally friendly and sustainable manufacturing processes. The future production of this compound and its derivatives will benefit from the adoption of green chemistry principles. mdpi.com
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids can significantly reduce the environmental impact. rsc.orgmdpi.com
Catalytic Methods: Employing efficient catalysts, including metal catalysts or biocatalysts, can enable reactions to proceed under milder conditions with higher atom economy and reduced waste. nih.gov
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net
Process Optimization: Developing streamlined, one-pot synthesis procedures avoids the need for isolating and purifying intermediates at each step, which saves time, resources, and reduces waste generation. researchgate.net
An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which offers significant advantages over classical methods. nih.govfigshare.comresearchgate.net Applying these principles to the synthesis of this compound will be crucial for its potential large-scale production in a cost-effective and environmentally responsible manner.
| Green Chemistry Principle | Application in Piperidinone Synthesis | Benefit |
| Waste Prevention | One-pot synthesis, high-yield reactions | Reduced by-products and purification steps. |
| Atom Economy | Catalytic cyclization and addition reactions | Maximizes incorporation of starting materials into the final product. |
| Less Hazardous Synthesis | Avoidance of reagents like potassium cyanide | Improved safety and reduced environmental toxicity. google.com |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, lower energy consumption. researchgate.net |
| Use of Renewable Feedstocks | Biocatalysed protocols | Potential for synthesis from biological sources. researchgate.net |
Investigation of Broader Biological and Pharmacological Spectrum
The existing research on piperidinone derivatives has revealed a wide array of biological activities. nih.gov However, the full therapeutic potential of the this compound scaffold is likely yet to be uncovered. A key future direction will be to screen this compound and its derivatives against a broader range of biological targets and disease models.
Potential new areas for investigation include:
Neurodegenerative Diseases: Given that piperidine-containing compounds are being explored as treatments for conditions like Alzheimer's disease, evaluating this compound analogs for activity against targets such as cholinesterases could be a fruitful avenue. rsc.org
Infectious Diseases: The antimicrobial and antifungal properties observed in some piperidinone derivatives warrant a systematic screening of this compound analogs against a wide panel of bacterial and fungal pathogens. biomedpharmajournal.orgresearchgate.net
Metabolic Disorders: Exploring the role of these compounds in metabolic pathways could reveal unexpected activities. For instance, 2-piperidone (B129406) has been identified as a biomarker for the activity of the metabolic enzyme CYP2E1, and it is metabolized to hydroxylated forms, including 4-hydroxy-2-piperidone. nih.gov This link to a key metabolic enzyme suggests that these compounds could have roles in metabolism-related conditions.
Anti-inflammatory Activity: Many piperidone derivatives have shown anti-inflammatory properties. nih.govresearchgate.net Further investigation into the specific mechanisms, such as the inhibition of inflammatory mediators like interleukins and TNF-α, could lead to the development of new anti-inflammatory drugs. nih.gov
By systematically exploring a wider pharmacological spectrum, researchers can unlock the full therapeutic potential of the this compound scaffold, potentially leading to breakthroughs in new and unexpected areas of medicine.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for 4-hydroxy-2-Piperidinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes include cyclization of amino alcohols or oxidation of piperidine precursors. Reaction efficiency depends on solvent polarity (e.g., dichloromethane), temperature control (e.g., 20°C for mild reactions), and catalyst selection (acid/base systems). Jessen and Gademann (2010) report yields exceeding 90% when using optimized conditions, such as stepwise addition of reagents to minimize side reactions . For troubleshooting low yields, consider purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the hydroxyl proton (δ 1.5-2.0 ppm, broad) and carbonyl carbon (δ 170-180 ppm). Compare splitting patterns in the piperidinone ring with reference data .
- IR Spectroscopy : Confirm the hydroxyl group (3200-3600 cm⁻¹) and lactam carbonyl (1650-1750 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (MW 129.16 g/mol) via ESI-MS or GC-MS. Cross-reference with databases like NIST Chemistry WebBook to resolve ambiguities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (~128-131°C), and pH-dependent stability (prone to hydrolysis under strong acidic/basic conditions). Pre-experiment solubility tests and pH buffering (e.g., phosphate buffer at pH 7) are recommended to maintain compound integrity during biological assays .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using controls like known inhibitors/agonists. For example, Gademann et al. (2010) resolved contradictions in antifungal activity by repeating assays under uniform nutrient media and incubation times . Triangulate results with computational docking studies to validate binding modes .
Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group with TBDMS or acetyl to direct reactions to the piperidinone ring. Deprotect post-synthesis using mild fluoride sources (e.g., TBAF) .
- Catalytic Control : Use chiral catalysts (e.g., organocatalysts) for enantioselective modifications. Jessen and Gademann (2010) achieved >95% enantiomeric excess in asymmetric alkylation via thiourea-based catalysts .
Q. How should researchers design experiments to investigate the tautomeric behavior of this compound in solution?
- Methodological Answer : Employ dynamic NMR (DNMR) to monitor tautomeric equilibria (e.g., lactam-lactim interconversion). Vary solvent polarity (D₂O vs. CDCl₃) and temperature to shift equilibrium. For quantitative analysis, integrate peak areas over time or use ¹H-¹⁵N HMBC to track proton exchange rates .
Methodological Frameworks for Rigorous Research
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven studies on this compound?
- Methodological Answer :
- PICO : Define P opulation (e.g., enzyme targets), I ntervention (compound derivatives), C omparison (positive/negative controls), O utcome (IC₅₀ values).
- FINER : Ensure hypotheses are F easible (lab resources), I nteresting (novel mechanistic insights), N ovel (unexplored substituents), E thical (non-toxic intermediates), R elevant (therapeutic potential) .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthetic procedures for this compound?
- Methodological Answer :
- Detailed Protocols : Report exact molar ratios, solvent grades, and stirring rates. For example, specify "anhydrous dichloromethane, 0.1 mol% catalyst, 24-hour reflux" .
- Analytical Cross-Checks : Validate purity via HPLC (≥97% purity threshold) and elemental analysis. PubChem datasets provide benchmark retention times and elemental composition .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
